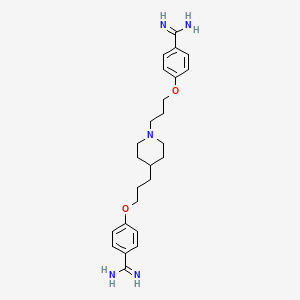








|
REACTION_CXSMILES
|
[NH2:1][C:2](=[N:33]O)[C:3]1[CH:32]=[CH:31][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][O:20][C:21]3[CH:30]=[CH:29][C:24]([C:25]([NH2:28])=[N:26]O)=[CH:23][CH:22]=3)[CH2:13][CH2:12]2)=[CH:5][CH:4]=1>C(O)(=O)C.C(OC(=O)C)(=O)C.[Pd]>[NH2:33][C:2](=[NH:1])[C:3]1[CH:32]=[CH:31][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][O:20][C:21]3[CH:22]=[CH:23][C:24]([C:25]([NH2:28])=[NH:26])=[CH:29][CH:30]=3)[CH2:13][CH2:12]2)=[CH:5][CH:4]=1
|


|
Name
|
4-{3-[4-(3-{4-[amino(hydroxyimino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}-N′-hydroxybenzamidine
|
|
Quantity
|
1.07 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=NO)N)C=C2)C=C1)=NO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0.64 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred at room temperature for 40 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added at room temperature
|
|
Type
|
STIRRING
|
|
Details
|
was stirred under hydrogen atmosphere for 2 hours 15 min
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble matters
|
|
Type
|
ADDITION
|
|
Details
|
after adding 4 mL of 6.0 mol/L hydrochloric acid
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered again
|
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble matters
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the obtained residue, a 5.0 mol/L sodium hydroxide aqueous solution was added
|
|
Type
|
FILTRATION
|
|
Details
|
the solid matter was collected by filtration
|


Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.61 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |